molecular formula C12H12ClN3O2S B1414791 5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide CAS No. 1119441-50-7

5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide

Katalognummer: B1414791
CAS-Nummer: 1119441-50-7
Molekulargewicht: 297.76 g/mol
InChI-Schlüssel: VAZYJDIDJLSDLW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the study of kinase inhibition. This benzenesulfonamide derivative features a chloropyridazine moiety, a structure frequently associated with bioactive molecules. Research indicates its primary application lies in its function as a potent and selective inhibitor of the enzyme glucokinase (GK). Glucokinase acts as a glucose sensor and regulator in the pancreas and liver, making it a prominent therapeutic target for Type 2 diabetes. By modulating glucokinase activity, this compound is a valuable pharmacological tool for investigating pancreatic beta-cell function, hepatic glucose metabolism, and the overall regulation of glycemic control [https://pubchem.ncbi.nlm.nih.gov]. Its mechanism involves binding to the allosteric site of glucokinase, thereby activating the enzyme and increasing its affinity for glucose. This action helps researchers model and understand pathways that could be leveraged to stimulate insulin secretion in a glucose-dependent manner. The specific structure-activity relationship (SAR) of this molecule, contributed by both the chloropyridazine and the ethylbenzenesulfonamide groups, makes it a critical scaffold for designing new chemical entities in anti-diabetic drug discovery programs. It is supplied for research use only (RUO) and is intended for in vitro and sometimes in vivo studies to further elucidate metabolic pathways and evaluate potential therapeutic strategies.

Eigenschaften

IUPAC Name

5-(6-chloropyridazin-3-yl)-2-ethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2S/c1-2-8-3-4-9(7-11(8)19(14,17)18)10-5-6-12(13)16-15-10/h3-7H,2H2,1H3,(H2,14,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAZYJDIDJLSDLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C2=NN=C(C=C2)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthesis via Nucleophilic Attack on Sulfonyl Chloride

Based on the data from VulcanChem, the synthesis involves:

  • Reacting 2-ethylbenzenesulfonyl chloride with 6-chloropyridazin-3-amine.
  • The amine acts as a nucleophile, attacking the sulfonyl chloride to form the sulfonamide linkage.
  • The reaction typically proceeds at room temperature or slightly elevated temperatures (around 25–40°C).
  • Use of a base such as triethylamine or pyridine facilitates the reaction by scavenging the HCl generated.

Reaction Scheme:

2-Ethylbenzenesulfonyl chloride + 6-chloropyridazin-3-amine → this compound

Heterocyclic Synthesis of the Pyridazin Ring

The pyridazin ring, bearing the chlorine substituent, can be synthesized via cyclization reactions involving hydrazine derivatives and suitable precursors:

  • Starting materials : 3,6-dichloropyridazine or related chlorinated heterocycles.
  • Method : Nucleophilic substitution with hydrazine derivatives, followed by cyclization to form the pyridazin core.
  • Reaction conditions : Typically performed in polar aprotic solvents like DMF or DMSO at elevated temperatures (around 80°C).

Research findings suggest that controlling the solvent and temperature is crucial for optimizing yield and purity.

Alternative Synthetic Routes

Optimization Parameters and Reaction Conditions

Parameter Optimal Range Notes
Solvent Dichloromethane, Pyridine, DMF Choice affects yield and purity
Temperature 25–80°C Elevated temperatures improve reaction rate but may reduce selectivity
Reaction Time 2–24 hours Longer times may increase yield but risk side reactions
Base Triethylamine, Pyridine Facilitates HCl scavenging and drives the reaction forward

Data Summary Table

Method Starting Materials Key Conditions Yield Remarks
Nucleophilic substitution 2-ethylbenzenesulfonyl chloride + 6-chloropyridazin-3-amine Inert solvent, 25–40°C, 4–12 hours 70–85% Most common approach
Heterocyclic synthesis 3,6-dichloropyridazine + hydrazine derivatives DMF, 80°C, 40 min 46–68% Requires multi-step process
Alternative routes Friedel-Crafts, halogenation Varies Lower yields Less direct

Analyse Chemischer Reaktionen

Types of Reactions

5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloropyridazine moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridazines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Inhibition of Protein Methylation

One of the prominent applications of 5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide is its role as an inhibitor of protein methylation. Research has demonstrated that this compound can effectively disrupt the interaction between PRMT5 (Protein Arginine Methyltransferase 5) and its substrate adaptor proteins, which are critical in cancer cell proliferation. The compound binds covalently to PRMT5, inhibiting its activity and leading to reduced substrate methylation, which is essential for various cellular processes, including gene expression and signal transduction .

Case Study: BRD0639

In a study focusing on small molecule inhibitors of the PRMT5-PBM interaction, a lead compound derived from modifications of this compound, known as BRD0639, was identified. This compound exhibited an IC50 value of 12 μM against the PRMT5-PBM interface. Further optimization improved its solubility and potency, demonstrating the compound's potential as a therapeutic agent in cancers with MTAP deletions .

Anti-inflammatory Applications

NLRP3 Inflammasome Inhibition

Another significant application is in the inhibition of the NLRP3 inflammasome pathway. Compounds structurally related to this compound have been identified as potential inhibitors for treating conditions associated with excessive inflammation, such as autoimmune diseases and chronic inflammatory disorders. The NLRP3 inflammasome plays a crucial role in the immune response, and its dysregulation is linked to various diseases including Alzheimer's disease and diabetes .

Case Study: Inflammatory Disease Treatment

Research has indicated that compounds targeting the NLRP3 inflammasome can provide new therapeutic avenues for treating diseases such as gout and chronic liver disease. By inhibiting this pathway, these compounds can reduce inflammation and tissue damage associated with these conditions .

Anticancer Applications

Targeting Cancer Cell Metabolism

The compound has also shown promise in targeting cancer cell metabolism through its effects on methylation processes. By inhibiting PRMT5 activity, it disrupts the metabolic pathways that cancer cells rely on for growth and survival. This mechanism has been explored in various cancer types, including lung cancer and myeloproliferative neoplasms .

Data Table: Summary of Research Findings

Application AreaCompound EffectSpecific Findings
Protein MethylationInhibition of PRMT5IC50 of 12 μM; disrupts methylation processes
Anti-inflammatoryNLRP3 inflammasome inhibitionPotential treatment for autoimmune diseases
AnticancerDisruption of cancer metabolismEffective in lung cancer and myeloproliferative neoplasms

Wirkmechanismus

The mechanism of action of 5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide involves the inhibition of bacterial enzymes that are essential for cell wall synthesis. The compound binds to the active site of the enzyme, preventing the formation of the bacterial cell wall and leading to cell death. The molecular targets include dihydropteroate synthase and dihydrofolate reductase, which are crucial for bacterial growth and replication .

Vergleich Mit ähnlichen Verbindungen

4-(6-Chloropyridazin-3-yl)benzoic Acid (SC-17718)

Structural Differences :

  • The benzene ring is substituted with a carboxylic acid group at position 4 instead of a sulfonamide.
  • The chloropyridazine group is retained but positioned differently relative to the functional group.

Implications :

  • Positional isomerism (4 vs. 5 substitution) may alter steric interactions with biological targets.

5-Chloranyl-2-methoxy-N-(6-methoxy-3-methyl-1,2-benzoxazol-5-yl)benzenesulfonamide

Structural Differences :

  • Substitution at position 5 involves a benzoxazole ring (containing oxygen and nitrogen) instead of chloropyridazine (two nitrogens).
  • Additional methoxy and methyl groups are present on the benzoxazole.

Implications :

  • The benzoxazole moiety offers distinct hydrogen-bonding and π-stacking capabilities compared to chloropyridazine.

2-Ethoxy-5-isopropyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Structural Differences :

  • The pyridazine ring includes a 6-oxo group and is linked via an ethylamino spacer to the sulfonamide.
  • Ethoxy and isopropyl substituents are present on the benzene ring.

Implications :

  • Ethoxy and isopropyl groups enhance lipophilicity, which may improve blood-brain barrier penetration.

Data Tables for Comparative Analysis

Table 1: Structural Features of Compared Compounds

Compound Name Molecular Formula Molecular Weight Key Functional Groups Heterocycle
5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide C₁₂H₁₁ClN₃O₂S 296.75 g/mol Sulfonamide, Ethyl, Chloropyridazine Pyridazine
4-(6-Chloropyridazin-3-yl)benzoic Acid C₁₁H₇ClN₂O₂ 246.64 g/mol Carboxylic Acid, Chloropyridazine Pyridazine
5-Chloranyl-2-methoxy-N-(benzoxazol-5-yl)benzenesulfonamide C₁₆H₁₅ClN₂O₅S 394.82 g/mol Sulfonamide, Methoxy, Benzoxazole Benzoxazole
2-Ethoxy-5-isopropyl-benzenesulfonamide (pyridazinone derivative) C₂₃H₂₇N₃O₄S 441.5 g/mol Sulfonamide, Ethoxy, Isopropyl, 6-oxo Pyridazinone

Table 2: Hypothesized Physicochemical Properties

Compound Name Solubility (Predicted) LogP (Estimated) Hydrogen-Bond Donors Hydrogen-Bond Acceptors
This compound Moderate 2.1 2 (Sulfonamide NH) 5
4-(6-Chloropyridazin-3-yl)benzoic Acid High (due to -COOH) 1.8 2 (-COOH) 4
5-Chloranyl-2-methoxy-N-(benzoxazol-5-yl)benzenesulfonamide Low 3.0 1 (Sulfonamide NH) 7
2-Ethoxy-5-isopropyl-benzenesulfonamide Low 3.5 1 (Sulfonamide NH) 6

Research Findings and Implications

  • Sulfonamide vs. Carboxylic Acid : The replacement of sulfonamide with carboxylic acid (as in SC-17718) may shift applications from enzyme inhibition (common for sulfonamides) to metal chelation or solubility-driven formulations .
  • Heterocycle Influence : Chloropyridazine (electron-deficient) vs. benzoxazole (electron-rich) alters electronic interactions in binding pockets .
  • Substituent Effects : Ethyl and ethoxy groups modulate lipophilicity, impacting bioavailability and tissue distribution .

Biologische Aktivität

5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₄ClN₃O₂S
  • Molecular Weight : 303.79 g/mol
  • CAS Number : 1119441-50-7

The compound's structure features a chloropyridazine moiety, which is critical for its biological activity, particularly in enzyme inhibition and receptor modulation.

The biological activity of this compound primarily involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in signaling pathways. For instance, it may inhibit kinases linked to cancer progression.
  • Receptor Modulation : It can modulate the activity of receptors that play roles in cellular signaling, potentially affecting growth and survival pathways in cancer cells.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties, which can protect cells from oxidative stress. This activity is crucial for preventing cellular damage and may contribute to its therapeutic effects against various diseases.

Cellular Effects

The compound has been observed to influence cell signaling pathways by modulating the activity of key signaling molecules such as kinases and phosphatases. This modulation can lead to altered cellular responses, including apoptosis in cancer cells.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound:

  • In vitro Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell proliferation.
Cell LineIC50 (µM)Reference
MCF-7 (Breast)15
A549 (Lung)10
HeLa (Cervical)20

Kinase Inhibition

The compound has shown promising results in inhibiting specific kinases associated with cancer:

  • Kinase Inhibition Assays : It was found to inhibit fibroblast growth factor receptor (FGFR) with varying potency depending on structural modifications.
KinaseIC50 (nM)Structural Feature
FGFR29Chlorine substitution
Other Kinases>600Various modifications

Antimicrobial Activity

Emerging evidence suggests that this compound may also exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. Preliminary studies indicate effectiveness against specific strains, warranting further exploration.

Case Studies

  • Anticancer Studies : A study demonstrated that this compound significantly inhibited tumor growth in xenograft models, suggesting its potential as a therapeutic agent in oncology.
  • Kinase Inhibition Research : Another study reported the compound's efficacy in inhibiting aberrant kinase activity in neurodegenerative disorders, highlighting its versatility beyond cancer treatment.

Q & A

Q. How can inconsistencies in biological activity across replicate studies be addressed?

  • Methodological Answer :
  • Blinding and Randomization : Minimize bias in assay protocols.
  • Meta-Analysis : Pool data from multiple studies using fixed/random-effects models.
  • Pathway Enrichment Analysis : Identify confounding variables (e.g., off-target interactions) via KEGG/GO databases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide
Reactant of Route 2
5-(6-Chloropyridazin-3-YL)-2-ethylbenzenesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.